4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS exhibits a molecular ion peak at m/z 569.2 [M+H]⁺, consistent with the molecular formula.
- Fragmentation patterns likely include cleavage of the sulfonyl bridge (-SO₂-) and oxadiazole ring scission.
Comparative Structural Analysis with Related Oxazolidine-Oxadiazole Hybrids
Table 2 : Structural Comparison with Analogues
Notable trends:
- Sulfonyl group placement : Replacement of ethylsulfonyl with oxazolidine-sulfonyl enhances steric bulk, potentially improving target selectivity.
- Substituent effects : The 3,4,5-triethoxyphenyl group in the target compound may enhance lipid solubility compared to simpler phenyl derivatives.
- Hybrid vigor : Combining oxazolidine and oxadiazole rings leverages the antibacterial properties of both scaffolds, as seen in florfenicol analogues.
Properties
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8S/c1-6-35-20-13-18(14-21(36-7-2)22(20)37-8-3)24-28-29-25(38-24)27-23(31)17-9-11-19(12-10-17)39(32,33)30-16-34-15-26(30,4)5/h9-14H,6-8,15-16H2,1-5H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNUMLAOTOKLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4COCC4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article synthesizes current knowledge about its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 560.62 g/mol. It contains several functional groups including:
- Oxazolidine ring : Associated with antibiotic properties.
- Sulfonyl group : Known for enhancing solubility and biological activity.
- Oxadiazole moiety : Often linked to anticancer and antimicrobial activities.
Anticancer Properties
Preliminary studies indicate that compounds with similar oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. The oxadiazole group is particularly noted for its ability to inhibit enzymes involved in cancer progression. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
The presence of the oxazolidine component suggests potential antibacterial properties. Oxazolidinone antibiotics have been clinically used to treat infections caused by resistant Gram-positive bacteria. The sulfonyl group may enhance the compound's interaction with bacterial ribosomes, further supporting its antimicrobial potential.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The oxadiazole moiety can inhibit key enzymes in metabolic pathways associated with cancer cell proliferation.
- Receptor Interaction : The sulfonyl group may facilitate binding to specific receptors or proteins involved in cellular signaling.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in the G2/M phase, leading to increased apoptosis.
Comparative Analysis with Similar Compounds
| Compound Type | Structural Features | Notable Activities |
|---|---|---|
| Benzothiazole Derivatives | Heterocyclic compounds with sulfur | Antibacterial |
| Thiadiazole Compounds | Contain thiadiazole rings | Anticancer |
| Oxazolidinone Antibiotics | Oxazolidine structure | Antibiotic (clinically used) |
This table illustrates how the unique combination of functional groups in our compound may confer distinct properties that differentiate it from similar compounds while suggesting avenues for further exploration in drug development.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that compounds similar to this compound show promising results in inhibiting the growth of various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.
- Molecular Docking Studies : Computational studies using molecular docking have predicted favorable binding interactions between this compound and target proteins involved in cancer metabolism and bacterial resistance mechanisms.
- Animal Models : Preliminary animal studies suggest that derivatives of this compound can reduce tumor size significantly without notable toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how is purity assessed?
- Methodology : Synthesis involves coupling the oxadiazole precursor (5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine) with 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzoyl chloride using EDCl/HOBt as coupling agents under inert conditions. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥95% purity. Structural integrity is verified by ¹H/¹³C NMR (e.g., oxadiazole protons at δ 8.2–8.5 ppm, sulfonyl group at δ 3.1–3.4 ppm) and ESI-MS for molecular ion detection .
Q. How is the compound characterized structurally in academic research?
- Analytical Workflow :
NMR : Assign proton environments (e.g., triethoxyphenyl -OCH₂CH₃ at δ 1.2–1.4 ppm; oxazolidine methyl groups at δ 1.5–1.7 ppm).
HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 599.18 for C₂₉H₃₄N₄O₈S).
X-ray Crystallography (if feasible): Resolve sulfonyl-oxazolidine torsion angles (≈120°) and oxadiazole planarity .
Advanced Research Questions
Q. What strategies optimize bioactivity against enzymatic targets like Factor Xa (FXa) or microbial biofilms?
- Rational Design :
- Modify the triethoxyphenyl group: Replace ethoxy with smaller alkoxy groups (e.g., methoxy) to enhance target pocket fit.
- Adjust the oxazolidine-sulfonyl moiety: Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize enzyme-ligand interactions .
- Assay Protocols :
- FXa Inhibition : Fluogenic substrate assays (e.g., Boc-Ile-Glu-Gly-Arg-AMC) at pH 7.4, 37°C, with IC₅₀ determination via dose-response curves .
- Biofilm Disruption : Use Staphylococcus aureus biofilm models with crystal violet staining and confocal microscopy to quantify inhibition .
Q. How are discrepancies in reported IC₅₀ values resolved across studies?
- Troubleshooting :
Standardize Assay Conditions : Control variables (e.g., enzyme concentration, incubation time) using reference inhibitors (e.g., rivaroxaban for FXa).
Comparative SAR Analysis : Cross-reference analogs (e.g., OZE-II with 3,5-dimethoxyphenyl) to identify substituent-dependent activity trends .
Meta-Analysis : Pool data from orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to validate binding kinetics .
Q. What analytical challenges arise in studying this compound’s stability under physiological conditions?
- Degradation Pathways :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
